molecular formula C36H39FN2O5 B194422 Atorvastatin Acetonide CAS No. 581772-29-4

Atorvastatin Acetonide

Cat. No. B194422
M. Wt: 598.7 g/mol
InChI Key: YFMKJVDVNPLQFO-FQLXRVMXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Atorvastatin is a lipid-lowering drug that is widely used in the treatment of cardiovascular diseases . It is used together with a proper diet to lower cholesterol and triglyceride (fats) levels in the blood . This medicine may help prevent medical problems (e.g., chest pain, heart attack, or stroke) that are caused by fats clogging the blood vessels .


Synthesis Analysis

Atorvastatin synthesis involves several procedures, including Paal-Knorr synthesis and several new synthetic strategies . A concise and convergent synthesis of atorvastatin has been presented based on an Ugi reaction, which shortens the current synthetic route and is advantageous over the published syntheses .


Chemical Reactions Analysis

Atorvastatin synthesis involves chemical and chemo-enzymatic methods for synthesizing optically active side chain of atorvastatin . The synthetic procedures of atorvastatin include Paal-Knorr synthesis and several new synthetic strategies .


Physical And Chemical Properties Analysis

The physical and chemical properties of Atorvastatin Acetonide were studied using various techniques such as Fourier-transform infrared, differential scanning calorimetry, powder X-ray diffraction, gas chromatography-mass spectrometer, scanning electron microscopy, and dissolution rate .

Scientific Research Applications

Neurological and Psychiatric Applications

  • Spinal Cord Injury: Atorvastatin was evaluated for its effects on sensory and motor functions in patients with acute spinal cord injury. The study found no significant improvement in patients who received Atorvastatin, but it suggested a potential positive effect on pain severity (Aghazadeh et al., 2017).
  • Antidepressant-like Effects: The drug has been shown to have a serotonergic system-dependent antidepressant-like effect in mice, indicating a potential role in modulating the serotonergic system (Ludka et al., 2014).
  • Multiple Sclerosis Treatment: Atorvastatin has shown potential in the treatment of chronic and relapsing experimental autoimmune encephalomyelitis, a model of multiple sclerosis, by promoting a Th2 bias and reversing paralysis (Youssef et al., 2002).

Cardiovascular Research

  • Effect on Endothelial Function: A study on patients with congestive heart failure suggested that short-term Atorvastatin treatment improves endothelial function and affects the inflammatory process, which could have implications for heart health (Tousoulis et al., 2005).

Cancer Research

  • Antitumor Activity: Atorvastatin-loaded lipid nanoparticles have shown promising antitumor activity against MCF-7 breast cancer cells, suggesting its potential application in cancer treatment (Gambhire et al., 2018).

Respiratory Health

  • Chronic Asthma: In a murine model of chronic asthma, Atorvastatin demonstrated a beneficial effect on lung histopathology, indicating its potential application in respiratory health (Fırıncı et al., 2014).

Metabolic Disorders

  • Insulin Resistance and Diabetes: The drug's effect on pancreatic Beta-cell function and insulin resistance was studied in type 2 diabetes mellitus patients, although the results were not statistically significant (Goyal et al., 2014).

Future Directions

Statin use in patients with chronic liver disease and cirrhosis shows promising results, and future research is needed to better evaluate the association between statin exposure and the risk of fibrosis progression and development of cirrhosis in patients with non-cirrhotic chronic liver diseases .

properties

IUPAC Name

2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39FN2O5/c1-23(2)33-32(35(42)38-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(25-15-17-26(37)18-16-25)39(33)20-19-28-21-29(22-30(40)41)44-36(3,4)43-28/h5-18,23,28-29H,19-22H2,1-4H3,(H,38,42)(H,40,41)/t28-,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFMKJVDVNPLQFO-FQLXRVMXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC2CC(OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=C(C(=C(N1CC[C@@H]2C[C@@H](OC(O2)(C)C)CC(=O)O)C3=CC=C(C=C3)F)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H39FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70450295
Record name Atorvastatin Acetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

598.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atorvastatin Acetonide

CAS RN

581772-29-4
Record name (4R,6R)-6-[2-[2-(4-Fluorophenyl)-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=581772-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Atorvastatin acetonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0581772294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Atorvastatin Acetonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70450295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ATORVASTATIN ACETONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P52UK6TGT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Atorvastatin Acetonide
Reactant of Route 2
Atorvastatin Acetonide
Reactant of Route 3
Atorvastatin Acetonide
Reactant of Route 4
Atorvastatin Acetonide
Reactant of Route 5
Atorvastatin Acetonide
Reactant of Route 6
Atorvastatin Acetonide

Citations

For This Compound
5
Citations
RG Kinney, J Zgheib, PL Lagueux-Tremblay, H Yang… - 2022 - researchsquare.com
… carboxylic acids in ramatroban (4g), an antagonist for thromboxane receptors and treatment of coronary artery disease, and the functionalized carboxylic acid in atorvastatin acetonide (…
Number of citations: 2 www.researchsquare.com
PL Lagueux-Tremblay - 2022 - search.proquest.com
Metal-catalyzed carbon-halogen bond forming reactions are of growing importance in organic synthesis by providing a route to form organohalides from available reagents and with low …
Number of citations: 2 search.proquest.com
T Arai - tcichemicals.com
As symbolized by awarding of the 2001 Nobel Prize in chemistry to KB Sharpless, R. Noyori, and WS Knowles, the catalytic synthesis of chiral molecules is of crucial importance in fine …
Number of citations: 2 www.tcichemicals.com
AK MK - Asian Journal of Pharmaceutical and Clinical Research, 2012
Number of citations: 0
AK MK
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.